molecular formula C28H29NO2 B15175069 2-[4-(Hexylamino)[1,1'-biphenyl]-2-yl]-6-methyl-4H-1-benzopyran-4-one CAS No. 920286-88-0

2-[4-(Hexylamino)[1,1'-biphenyl]-2-yl]-6-methyl-4H-1-benzopyran-4-one

Katalognummer: B15175069
CAS-Nummer: 920286-88-0
Molekulargewicht: 411.5 g/mol
InChI-Schlüssel: YCKOSPHAJBRIFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(Hexylamino)[1,1’-biphenyl]-2-yl]-6-methyl-4H-1-benzopyran-4-one is a chemical compound known for its unique structure and properties. This compound is part of the benzopyran family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Vorbereitungsmethoden

The synthesis of 2-[4-(Hexylamino)[1,1’-biphenyl]-2-yl]-6-methyl-4H-1-benzopyran-4-one involves several steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Analyse Chemischer Reaktionen

2-[4-(Hexylamino)[1,1’-biphenyl]-2-yl]-6-methyl-4H-1-benzopyran-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. Additionally, it is used in the development of new materials with specific optical and electronic properties .

Wirkmechanismus

The mechanism of action of 2-[4-(Hexylamino)[1,1’-biphenyl]-2-yl]-6-methyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Compared to other similar compounds, 2-[4-(Hexylamino)[1,1’-biphenyl]-2-yl]-6-methyl-4H-1-benzopyran-4-one stands out due to its unique structural features and properties. Similar compounds include other benzopyran derivatives, such as 4H-1-Benzopyran-4-one, 2-[1,1’-biphenyl]-4-yl-6-(hexylamino)- . These compounds share some structural similarities but differ in their specific functional groups and resulting properties.

Eigenschaften

CAS-Nummer

920286-88-0

Molekularformel

C28H29NO2

Molekulargewicht

411.5 g/mol

IUPAC-Name

2-[5-(hexylamino)-2-phenylphenyl]-6-methylchromen-4-one

InChI

InChI=1S/C28H29NO2/c1-3-4-5-9-16-29-22-13-14-23(21-10-7-6-8-11-21)24(18-22)28-19-26(30)25-17-20(2)12-15-27(25)31-28/h6-8,10-15,17-19,29H,3-5,9,16H2,1-2H3

InChI-Schlüssel

YCKOSPHAJBRIFC-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCNC1=CC(=C(C=C1)C2=CC=CC=C2)C3=CC(=O)C4=C(O3)C=CC(=C4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.